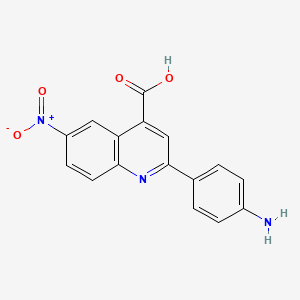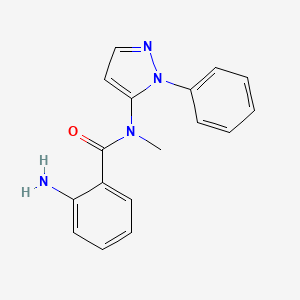![molecular formula C13H13BrN2O4 B12900268 4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B12900268.png)
4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. This compound is characterized by the presence of a bromine atom, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid functional group. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid typically involves multiple steps:
Formation of the Pyrrolopyridine Core: The initial step involves the construction of the pyrrolopyridine core through cyclization reactions.
Introduction of the Bromine Atom: Bromination is carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions such as amide bond formation using reagents like EDC and HOBt.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), bromine.
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl).
Coupling: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole).
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Deprotected Amine: The free amine form of the compound.
Amide Derivatives: Products of coupling reactions with amines.
Scientific Research Applications
4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atom and the carboxylic acid group play crucial roles in its interaction with molecular targets, influencing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-(tert-butoxycarbonyl)piperidine: Similar in structure but with a piperidine ring instead of a pyrrolopyridine core.
1-Boc-4-aminopiperidine-4-carboxylic acid: Contains a Boc-protected amine and a carboxylic acid group but lacks the bromine atom.
N-Boc-3,4-dihydro-2H-pyridine: Similar Boc protection but with a different core structure.
Uniqueness
4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is unique due to its combination of a bromine atom, a Boc-protected amine, and a carboxylic acid group within a pyrrolopyridine framework. This unique structure imparts specific reactivity and binding properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C13H13BrN2O4 |
|---|---|
Molecular Weight |
341.16 g/mol |
IUPAC Name |
4-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[2,3-c]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H13BrN2O4/c1-13(2,3)20-12(19)16-9(11(17)18)4-7-8(14)5-15-6-10(7)16/h4-6H,1-3H3,(H,17,18) |
InChI Key |
IKJFUWLWZYPORO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=CC2=C(C=NC=C21)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



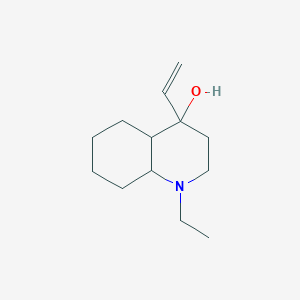
![Ethyl 4-{[(2,4-diaminopyrimidin-5-yl)methyl]amino}benzoate](/img/structure/B12900212.png)

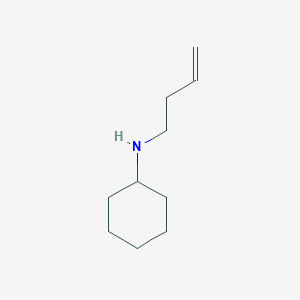




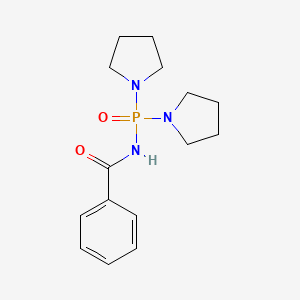
![(5E,9Z)-3,10-dimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan-6-carboxylic acid](/img/structure/B12900260.png)
